

# Solubility of N $\alpha$ -Cbz-L-arginine (Z-Arg-OH): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Arg-OH

Cat. No.: B554791

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## Introduction

N $\alpha$ -Cbz-L-arginine (**Z-Arg-OH**) is a critical raw material in the synthesis of peptides and other pharmaceuticals. As a protected amino acid, its solubility characteristics in various solvents are of paramount importance for its effective use in synthetic chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of **Z-Arg-OH**, including a theoretical framework, expected solubility in different solvent systems, and a detailed experimental protocol for its determination.

## Chemical Structure and Properties

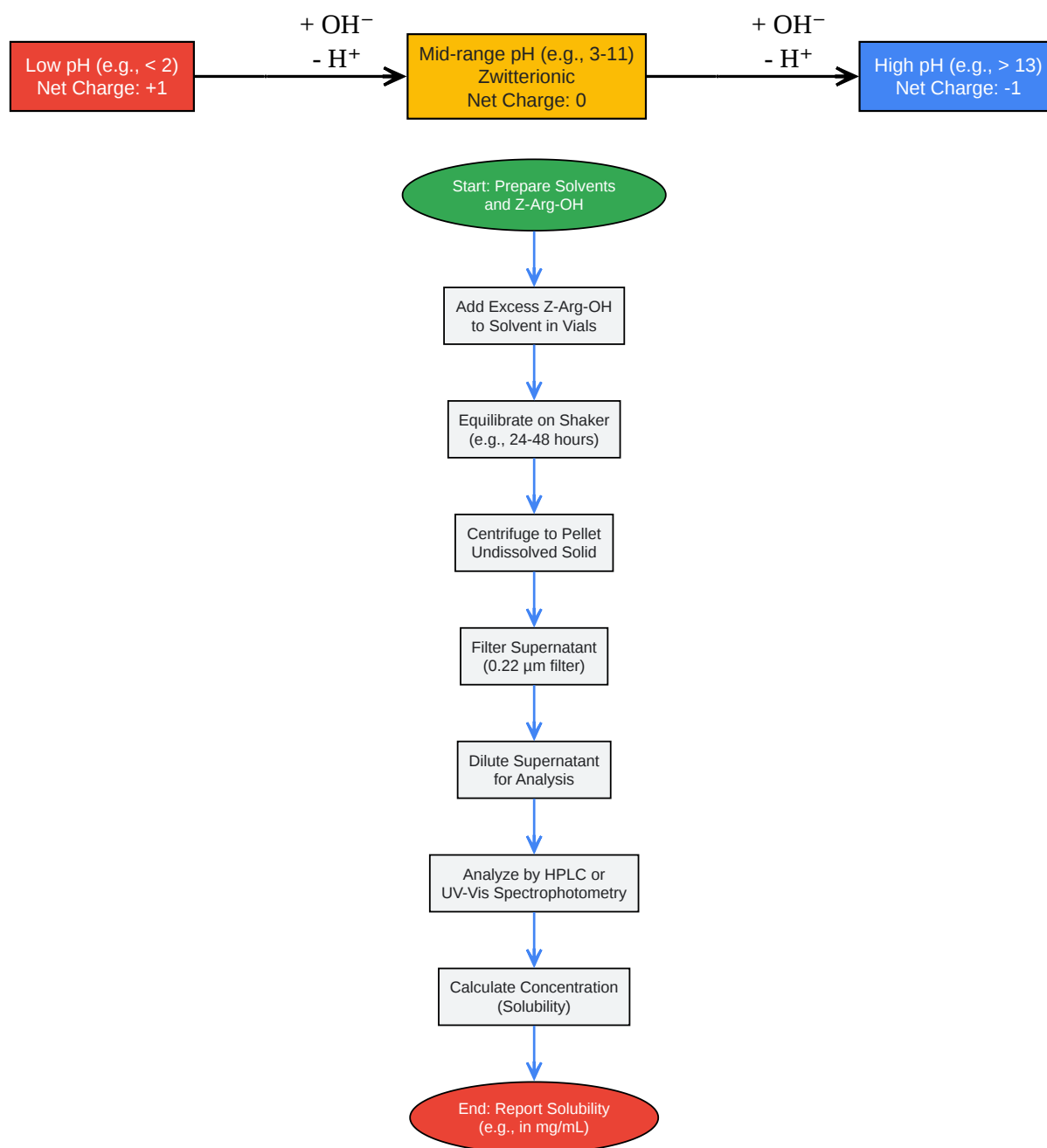
**Z-Arg-OH** is the L-arginine amino acid with its alpha-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group imparts a significant hydrophobic character to the molecule, which, combined with the hydrophilic guanidinium and carboxyl groups of the native arginine, results in a complex solubility profile. The molecule's amphipathic nature means its solubility is highly dependent on the solvent's polarity and the pH of aqueous solutions.

Key Physicochemical Properties:

- Molecular Formula: C<sub>14</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub>
- Molecular Weight: 308.33 g/mol

- Appearance: White to off-white powder[1]
- Melting Point: Approximately 171-174 °C (with decomposition)[2]

The solubility of **Z-Arg-OH** is influenced by the ionization state of its functional groups: the carboxylic acid ( $\text{pK}_a \approx 2\text{-}3$ ), and the guanidinium group on the side chain ( $\text{pK}_a \approx 12.5$ ). The pH of an aqueous solution will, therefore, significantly alter the net charge of the molecule and its ability to interact with polar solvents.



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## References

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Address: 3281 E Guasti Rd

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